

R110 Azide 6-Isomer in FRET Applications: A Comparative Guide

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Compound of Interest

Compound Name: *R110 azide, 6-isomer*

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Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of fluorescent probes is critical for the success of FRET experiments. This guide provides a detailed comparison of R110 azide 6-isomer, a popular green-fluorescent dye, with its common alternatives, FAM (fluorescein) azide 6-isomer and DyLight 488 azide, for FRET applications. This comparison is based on their photophysical properties and suitability for various experimental setups.

Performance Comparison of Fluorescent Azide Probes

The selection of a donor fluorophore in a FRET experiment is dictated by several key parameters, including its fluorescence quantum yield, extinction coefficient, and spectral overlap with the acceptor. R110 azide 6-isomer, a rhodamine-based dye, is often chosen for its high quantum yield and photostability.^{[1][2]} Below is a quantitative comparison of R110 azide 6-isomer with two common alternatives.

Property	R110 Azide 6-Isomer	FAM Azide 6-Isomer	DyLight 488 Azide
Excitation Maximum (nm)	~496[1]	~494[1]	~493[3]
Emission Maximum (nm)	~520	~520	~518
Molar Extinction Coefficient ($\text{cm}^{-1}\text{M}^{-1}$)	~80,000	~75,000	~70,000
Fluorescence Quantum Yield (Φ)	~0.90	~0.90	Not specified for azide
Fluorescence Lifetime (τ) (ns)	~4.0 (for Rhodamine 110)	~4.0 (for Fluorescein)	~4.1 (for Alexa Fluor 488*)
Key Advantages	High photostability compared to fluorescein.	Well-established, widely used.	High photostability.
Key Disadvantages	Prone to photobleaching and pH sensitivity.		

*Note: Data for DyLight 488 azide lifetime is not readily available; the lifetime of the spectrally similar Alexa Fluor 488 is provided as a reference.

FRET Acceptor Pairs for R110 Azide 6-Isomer

The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption. For R110 azide 6-isomer, with its emission maximum around 520 nm, several classes of acceptors are suitable.

Quencher Acceptors

For applications where the primary readout is the quenching of the donor fluorescence, non-fluorescent quenchers are ideal as they minimize background fluorescence.

Quencher	Absorption Maximum (nm)	Key Features
DABCYL	~453	Broad absorption spectrum, effective quencher for many green to yellow fluorophores.
QSY® 7	~560	Non-fluorescent diarylrhodamine quencher with strong absorption in the green-yellow region.
QSY® 9	~562	Similar to QSY® 7, with good water solubility.

Fluorescent Acceptors

For ratiometric FRET measurements, where the emission of both the donor and acceptor is monitored, a fluorescent acceptor is required.

Acceptor	Excitation Max (nm)	Emission Max (nm)	Förster Distance (R ₀) with Rhodamine 110 (Å)
Tetramethylrhodamine (TMR)	~550	~575	~55-60 (Estimated)
Nile Blue	~635	~670	A study has demonstrated FRET between Rhodamine 110 and Nile Blue.

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is dependent on the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. The R₀ for a given FRET pair can be calculated or found in published literature.

Experimental Protocols

Protocol 1: Labeling of Biomolecules using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with R110 azide 6-isomer.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
- R110 azide 6-isomer, 10 mM stock solution in DMSO
- Copper(II) sulfate (CuSO_4), 50 mM stock solution in water
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock solution in water
- Sodium ascorbate, 100 mM stock solution in water (prepare fresh)
- DMSO
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 μM final concentration) with a 5-10 fold molar excess of R110 azide 6-isomer from the DMSO stock.
- Add THPTA to the reaction mixture to a final concentration of 1 mM.
- Add CuSO_4 to a final concentration of 0.5 mM.
- Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column equilibrated with the desired storage buffer.

- Verify the labeling efficiency by UV-Vis spectroscopy and/or mass spectrometry.

Protocol 2: FRET Measurement by Sensitized Emission

This protocol outlines a general procedure for measuring FRET efficiency using a fluorometer.

Materials:

- Labeled donor-only sample
- Labeled acceptor-only sample (if the acceptor is fluorescent)
- Labeled donor-acceptor FRET sample
- Fluorometer with excitation and emission monochromators

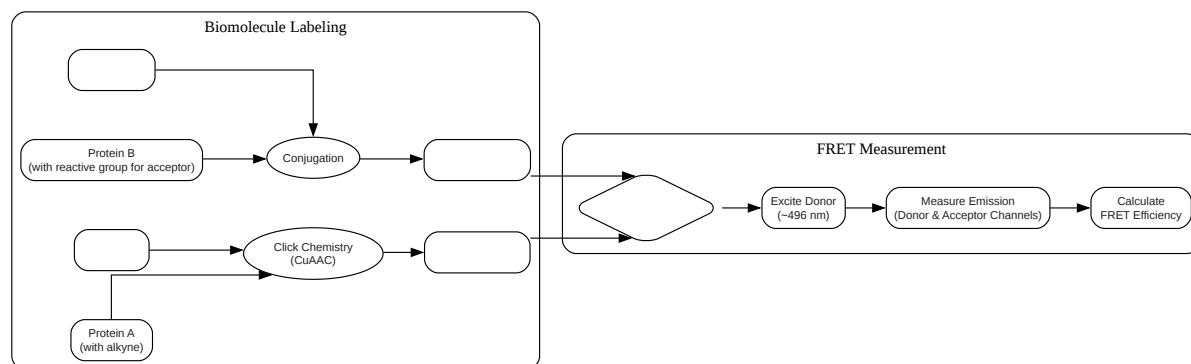
Procedure:

- Acquire Spectra:
 - Measure the emission spectrum of the donor-only sample by exciting at the donor's excitation maximum (e.g., 496 nm for R110).
 - If using a fluorescent acceptor, measure the emission spectrum of the acceptor-only sample by exciting at the donor's excitation maximum to determine direct acceptor excitation.
 - Measure the emission spectrum of the FRET sample by exciting at the donor's excitation maximum.
- Correct for Crosstalk:
 - Subtract the contribution of direct acceptor excitation from the FRET sample's emission spectrum.
 - Correct for the donor's emission bleed-through into the acceptor's emission channel.
- Calculate FRET Efficiency (E):

- For a donor-quencher pair, FRET efficiency can be calculated from the quenching of the donor fluorescence: $E = 1 - (F_{DA} / F_D)$ where F_{DA} is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
- For a donor-fluorescent acceptor pair, ratiometric FRET can be calculated from the ratio of acceptor to donor emission.

Visualizations

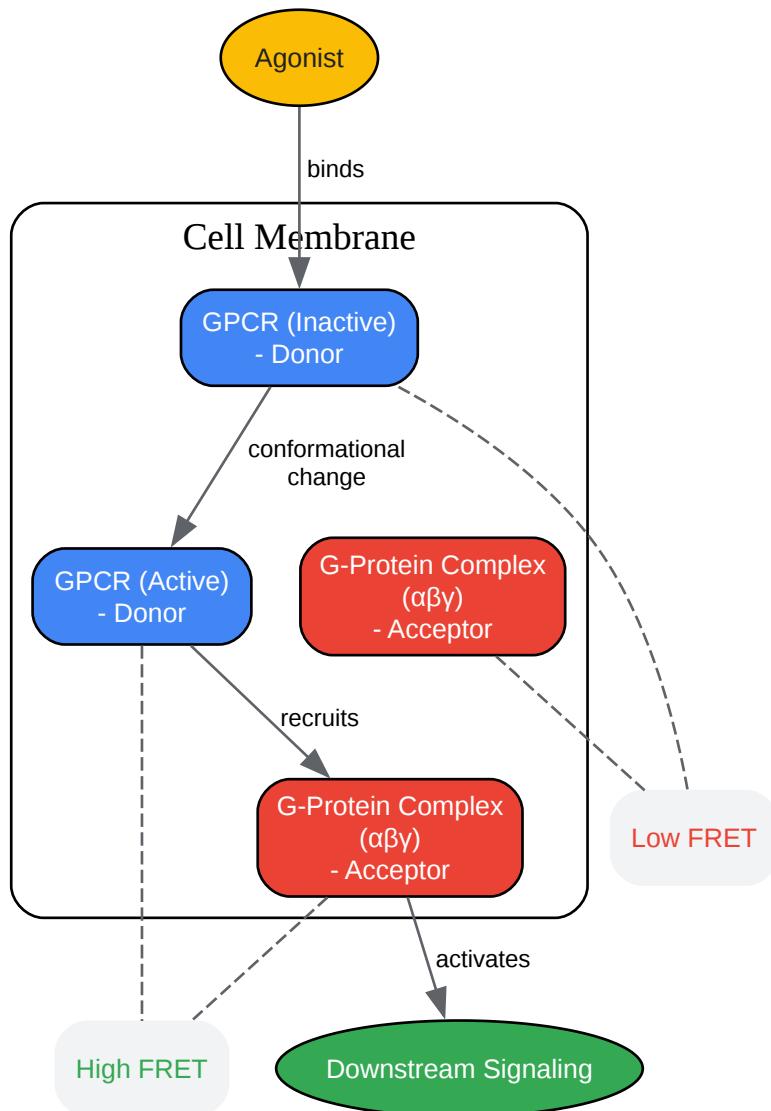
Experimental Workflow for FRET-based Protein Interaction Study



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Caption: Workflow for a FRET experiment to study protein-protein interactions.

Signaling Pathway: GPCR Activation and G-Protein Coupling



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Caption: GPCR activation leads to G-protein coupling, detectable by FRET.

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